molecular formula C15H15ClN2O3S B5578232 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide

Cat. No. B5578232
M. Wt: 338.8 g/mol
InChI Key: VYYJULLVGCXTHY-UHFFFAOYSA-N
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Description

“N-{2-[4-(aminosulfonyl)phenyl]ethyl}acetamide” is a small molecule with the linear formula C10H14N2O3S . It belongs to the class of organic compounds known as n-acetyl-2-arylethylamines, which are compounds containing an acetamide group that is N-linked to an arylethylamine .


Molecular Structure Analysis

The molecular weight of this compound is 242.299 . The chemical formula is C10H14N2O3S .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. The molecular weight is 242.299 and the chemical formula is C10H14N2O3S .

Scientific Research Applications

1. Biocatalysis in Drug Metabolism

LY451395, a biaryl-bis-sulfonamide closely related to N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide, has been studied for its biocatalytic applications in drug metabolism. The microbial-based biocatalytic system, specifically using Actinoplanes missouriensis, has been demonstrated to produce significant amounts of mammalian metabolites for drugs like LY451395. This process supports the full structure characterization of metabolites by nuclear magnetic resonance spectroscopy and serves as a method to generate analytical standards for monitoring and quantifying drug metabolites during clinical investigations (Zmijewski et al., 2006).

2. Antifungal Properties of Sulfonylamido Derivatives

Sulfonylamido derivatives, which are structurally related to N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide, have been found to exhibit moderate antifungal properties. These derivatives are effective against Aspergillus and Candida spp, with some showing activity levels comparable to ketoconazole, a well-known antifungal agent (Briganti et al., 1997).

3. Soil Transport and Environmental Impact

The transport characteristics of chlorsulfuron, a compound similar in structure to N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide, have been investigated in soil columns. Understanding the mobility of such compounds in agricultural soils is crucial for predicting their environmental impact. This research is essential for assessing the potential contamination risks of similar sulfonylurea herbicides in soil and water (Veeh et al., 1994).

4. Synthesis of Novel Organic Compounds

Research into the synthesis of novel organic compounds using derivatives of sulfonylamides, akin to N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide, has led to the creation of diverse chemical structures. These synthesized compounds have potential applications in various fields of chemistry and pharmaceuticals (Slivchuk et al., 2008).

5. Role in Insecticidal Activity

Compounds structurally similar to N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide, such as flubendiamide, have been noted for their strong insecticidal activity, particularly against lepidopterous pests. These compounds have unique chemical structures and are considered safe for non-target organisms, making them suitable for integrated pest management programs (Tohnishi et al., 2005).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c16-13-3-1-2-12(10-13)15(19)18-9-8-11-4-6-14(7-5-11)22(17,20)21/h1-7,10H,8-9H2,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYJULLVGCXTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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